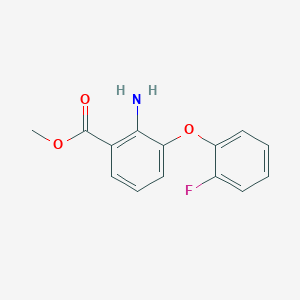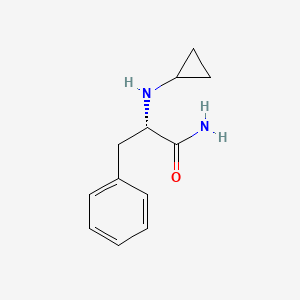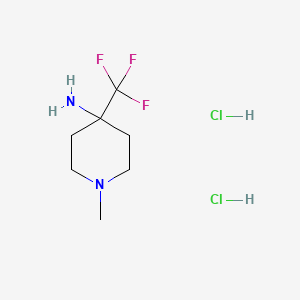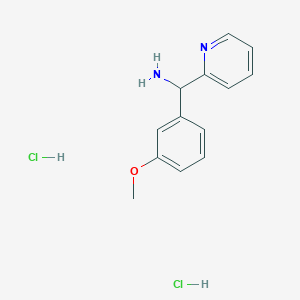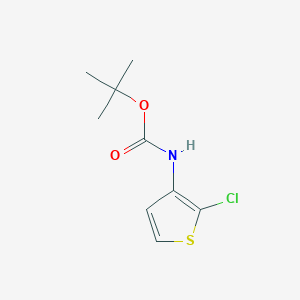
2-Fluoro-2-(m-tolyl)propan-1-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
PET Imaging and MAO-B Inhibition
Research has explored the synthesis and evaluation of novel fluorine-18 labeled derivatives of propargyl amine, including compounds structurally related to 2-Fluoro-2-(m-tolyl)propan-1-amine, as potential PET radioligands for visualizing monoamine oxidase B (MAO-B) activity. One compound demonstrated selective inhibition of MAO-B without affecting MAO-A activity, and its fluorine-18 labeled analog showed high selectivity for MAO-B over MAO-A in vivo. This compound was further evaluated by PET in a monkey, indicating potential for human studies to visualize MAO-B activity, relevant for neurological disorders research (Nag et al., 2013).
Chiral Resolution Reagent
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound structurally related to 2-Fluoro-2-(m-tolyl)propan-1-amine, has been identified as a new synthetic chiral resolution reagent for α-chiral primary and secondary amines. This reagent offers a versatile method for analyzing scalemic mixtures of amines, aiding in the purification and analysis of chiral amines in pharmaceutical chemistry (Rodríguez-Escrich et al., 2005).
Marfey's Reagent Applications
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), related to the chemical class of 2-Fluoro-2-(m-tolyl)propan-1-amine, is used for separating enantiomeric isomers of amino acids and amine compounds. Its applications extend across amino acid, short peptide, and pharmaceutical compound analysis, showcasing the versatility of fluorine-containing compounds in analytical chemistry (B'hymer et al., 2003).
Synthesis of Dopamine Transporter Ligands
Fluorine-18 labeled compounds derived from the chemical family of 2-Fluoro-2-(m-tolyl)propan-1-amine, specifically PR04.MZ and LBT999, have been investigated as selective dopamine reuptake inhibitors. The synthesis of these compounds through microwave-assisted direct nucleophilic fluorination showcases the importance of fluorinated compounds in developing radiopharmaceuticals for imaging dopamine transporter activity, relevant in neurological disorders like Parkinson's disease (Riss & Roesch, 2009).
Corrosion Inhibition
Research into tertiary amines, including derivatives related to 2-Fluoro-2-(m-tolyl)propan-1-amine, has demonstrated their effectiveness as corrosion inhibitors for carbon steel. These compounds inhibit anodic dissolution, offering potential applications in protecting industrial materials against corrosion, highlighting the diverse applicability of fluorinated amines beyond the pharmaceutical and imaging fields (Gao et al., 2007).
Propiedades
IUPAC Name |
2-fluoro-2-(3-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8-4-3-5-9(6-8)10(2,11)7-12/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFWGNMRDAKJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(m-tolyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



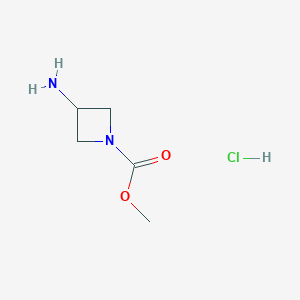
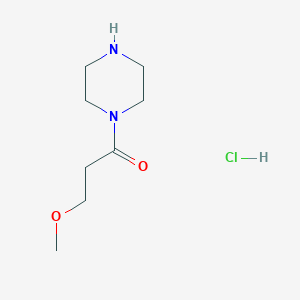
![Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate](/img/structure/B1471195.png)
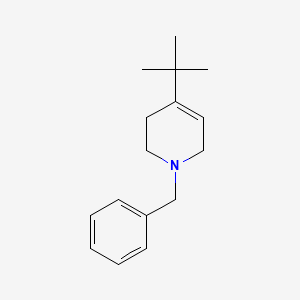
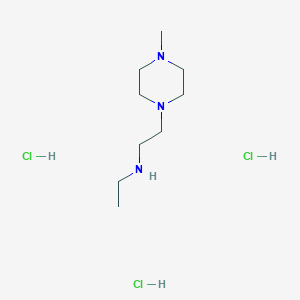
![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1471198.png)
![[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1471199.png)
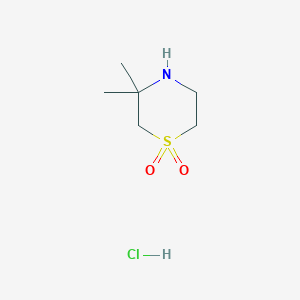
![4,7-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B1471203.png)
